![molecular formula C10H9ClN2O2S B6301758 Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate CAS No. 2178986-14-4](/img/structure/B6301758.png)

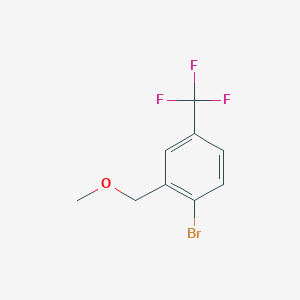

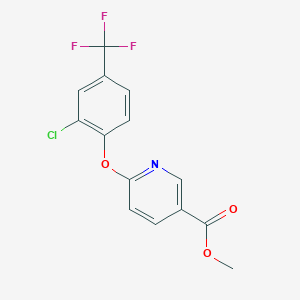

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

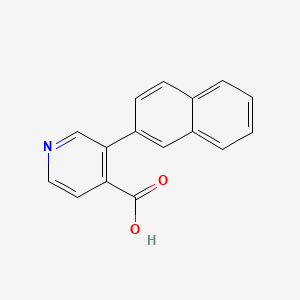

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate is a chemical compound . It’s part of a broader class of compounds known as thiazolo[5,4-b]pyridines . These compounds have been the subject of various studies due to their potential pharmacological properties .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives has been reported in several studies . These compounds are typically prepared in multiple steps from commercially available substances . The exact synthesis process for Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate is not specified in the available literature.Applications De Recherche Scientifique

Antimicrobial and Anticancer Agents

Thiazole derivatives, including Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate, have been synthesized to obtain highly effective antimicrobial and anticancer agents . They have shown promising results in inhibiting the growth of various types of cancer cells .

Agrochemicals

Thiazoles are used in the field of agrochemicals due to their broad applications . They can be used in the synthesis of pesticides, herbicides, and fungicides .

Industrial Applications

Thiazoles are used in various industrial applications. For example, they are used in the synthesis of rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .

Pharmaceutical Applications

Thiazoles are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They are used in the synthesis of various synthetic drugs, including antidepressant drugs (pramipexole), antiulcer agents (nizatidine), anti-inflammatory drugs (meloxicam), HIV/AIDS drugs (ritonavir), and cancer treatment drugs (tiazofurin) .

Biological Activities

Thiazoles have a wide range of biological activities, including anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . They are also used in the development of pain therapy drugs .

Photographic Sensitizers

Thiazoles are used in the field of photography as sensitizers . They help in increasing the sensitivity of photographic films .

Drug Design and Discovery

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They are used in the synthesis of various drugs and pharmaceutical compounds .

Antithrombotic Activity

Thiazoles act as fibrinogenic receptor antagonists with antithrombotic activity . They are used in the treatment of blood clotting disorders .

Mécanisme D'action

Target of Action

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . They have been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

Thiazolo[4,5-b]pyridine compounds have been shown to exhibit strong pi3kα inhibitory activity . This suggests that Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate may interact with its targets in a similar manner, leading to inhibition of certain biochemical processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, microbial infection, and tumor growth .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Therefore, it can be inferred that Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate may have similar effects.

Propriétés

IUPAC Name |

ethyl 7-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)6-4-12-9-8(7(6)11)13-5(2)16-9/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGKWWLEAAHPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)N=C(S2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)](/img/structure/B6301771.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)